



# Application Note: Cytotoxicity of Levobupivacaine in SH-SY5Y Neuroblastoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |  |  |  |
|----------------------|-----------------|-----------|--|--|--|
| Compound Name:       | Levobupivacaine |           |  |  |  |
| Cat. No.:            | B138063         | Get Quote |  |  |  |

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for assessing the cytotoxicity of **levobupivacaine**, a long-acting amide local anesthetic, using the SH-SY5Y human neuroblastoma cell line. SH-SY5Y cells are a well-established in vitro model for neurotoxicity studies due to their human origin and neuronal characteristics.[1][2] The protocols herein cover essential assays for quantifying cell viability (MTT assay), cell membrane integrity (LDH assay), and apoptosis (Annexin V/PI staining and Caspase-3/7 activity). Furthermore, this note presents a summary of expected quantitative data and visual representations of the experimental workflow and the key signaling pathways implicated in local anesthetic-induced neurotoxicity.

#### Introduction

**Levobupivacaine** is the (S)-enantiomer of bupivacaine and is widely used for local and regional anesthesia.[3] While generally safe, local anesthetics can exhibit dose-dependent neurotoxicity, a critical concern in clinical practice.[4] Understanding the cytotoxic effects and the underlying molecular mechanisms is crucial for drug development and ensuring patient safety. The SH-SY5Y human neuroblastoma cell line serves as an excellent model for these investigations as it can be differentiated into a more mature neuronal phenotype and is susceptible to neurotoxins.[1][5]



This application note outlines a suite of standard assays to comprehensively evaluate the cytotoxic profile of **levobupivacaine** on SH-SY5Y cells. These assays measure distinct cellular events:

- MTT Assay: Measures mitochondrial reductase activity, an indicator of metabolic activity and cell viability.[6]
- LDH Assay: Quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon plasma membrane damage, indicating necrosis or late apoptosis.
   [7][8]
- Annexin V/PI Assay: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[9][10]
- Caspase-3/7 Assay: Measures the activity of key executioner caspases, which are central to the apoptotic cascade.[11][12]

### **Experimental Workflow**

The overall process for assessing **levobupivacaine** cytotoxicity involves sequential steps from cell culture preparation to data analysis.





Click to download full resolution via product page

Caption: General experimental workflow for cytotoxicity assessment.

# Detailed Protocols SH-SY5Y Cell Culture and Maintenance



- Growth Medium: Prepare a 1:1 mixture of DMEM and Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.[13]
- Culturing: Culture cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.
   Refresh the growth medium every 2-3 days.[1]
- Passaging: When cells reach 80-90% confluency, aspirate the medium, wash once with sterile PBS, and add 2-3 mL of 0.25% Trypsin-EDTA. Incubate for 2-5 minutes at 37°C until cells detach.[5][13]
- Neutralization: Add 7-8 mL of complete growth medium to neutralize the trypsin.
- Subculture: Centrifuge the cell suspension at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and re-plate at a ratio of 1:3 to 1:6.[14]

#### **Protocol: MTT Assay (Cell Viability)**

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[6]

- Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10<sup>4</sup> to 2 x 10<sup>4</sup> cells/well in 100 μL of growth medium. Incubate for 24 hours.[15]
- Treatment: Prepare serial dilutions of levobupivacaine in culture medium. Replace the old medium with 100 μL of medium containing the desired concentrations of the drug. Include untreated control wells.
- Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, protected from light.[6]
- Solubilization: Aspirate the medium and add 100  $\mu$ L of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.
- Measurement: Read the absorbance at 570 nm using a microplate reader.



Calculation: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells)
 x 100.

#### **Protocol: LDH Cytotoxicity Assay (Membrane Integrity)**

This assay quantifies LDH released from damaged cells into the supernatant.[16]

- Cell Seeding and Treatment: Follow steps 1-3 from the MTT Assay protocol. Prepare three sets of controls: (1) Vehicle Control (spontaneous LDH release), (2) Positive Control (maximum LDH release, by adding lysis buffer 1 hour before the end of incubation), and (3) Medium Background.
- Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50  $\mu$ L of the supernatant from each well to a new flat-bottom 96-well plate.
- Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (e.g., from kits ab65393 or MAK066).[17] Add 50 μL of the reaction mixture to each well containing the supernatant.
- Incubation: Incubate for 30 minutes at room temperature, protected from light.[8]
- Measurement: Add 50  $\mu$ L of stop solution if required by the kit. Measure the absorbance at 490 nm.
- Calculation: Cytotoxicity (%) = [(Treated Vehicle Control) / (Positive Control Vehicle Control)] x 100.

#### Protocol: Annexin V-FITC / PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9][10][18]

- Cell Seeding and Treatment: Seed 1-5 x 10<sup>5</sup> cells in 6-well plates. After 24 hours, treat with **levobupivacaine** for the desired duration.
- Cell Harvesting: Collect both floating and adherent cells. Adherent cells can be detached using trypsin. Centrifuge the combined cell suspension at 300 x g for 5 minutes.



- Washing: Wash the cell pellet twice with cold PBS.
- Resuspension: Resuspend the cells in 100 μL of 1X Annexin V Binding Buffer.[19]
- Staining: Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) solution.
   [9][20]
- Incubation: Incubate for 15-20 minutes at room temperature in the dark.[9][18]
- Analysis: Add 400 μL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.

#### **Protocol: Caspase-3/7 Activity Assay**

This assay measures the activity of executioner caspases 3 and 7 using a fluorogenic or luminogenic substrate (e.g., DEVD sequence).[11][12]

- Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) or a black-walled plate (for fluorescence) at 2 x 10<sup>4</sup> cells/well. Treat with levobupivacaine as described previously.
- Reagent Preparation: Prepare the Caspase-Glo® 3/7 or equivalent reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature.[21]
- Assay: Remove the plate from the incubator and allow it to cool to room temperature. Add a
  volume of caspase reagent equal to the volume of culture medium in each well (e.g., 100
  μL).
- Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30-60 seconds. Incubate at room temperature for 1-3 hours, protected from light.
- Measurement: Read the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.

#### **Data Presentation**

Quantitative data from cytotoxicity experiments should be organized for clear interpretation. The following tables provide an example structure based on published data for the related



compound, bupivacaine, in SH-SY5Y cells.

Table 1: Effect of Bupivacaine on SH-SY5Y Cell Viability (MTT/CCK-8 Assay)

| Concentration (mM) | Treatment Time (h) | Cell Viability (% of Control) | Reference |
|--------------------|--------------------|-------------------------------|-----------|
| 0.5                | 48                 | ~85%                          | [22]      |
| 0.6                | 48                 | ~75%                          | [22]      |
| 0.8                | 48                 | ~60%                          | [22]      |
| 1.0                | 24                 | 26 ± 5%                       | [23]      |

| 1.0 | 48 | ~45% |[22] |

Table 2: Effect of Bupivacaine on Membrane Integrity and Apoptosis in SH-SY5Y Cells

| Concentration (mM) | Treatment<br>Time (h) | LDH Release<br>(% of Max) | Apoptosis<br>Rate (%) | Reference |
|--------------------|-----------------------|---------------------------|-----------------------|-----------|
| 1.0                | 6                     | 20.7 ± 2.1%               | N/A                   | [23]      |
| 1.0                | 12                    | 27.1 ± 2.8%               | N/A                   | [23]      |
| 1.0                | 24                    | 31.3 ± 2.9%               | 41.6 ± 2.3%           | [23]      |
| 0.8                | 48                    | N/A                       | ~35%                  | [22]      |

| 1.0 | 48 | N/A | ~50% |[22] |

Note: Data is for bupivacaine and serves as a representative example. Researchers should generate specific data for **levobupivacaine**.

### **Potential Signaling Pathway**

Local anesthetic-induced neurotoxicity often involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This can be triggered by the inhibition of pro-survival signaling cascades like the PI3K/Akt pathway.[4][24][25]



Caption: Proposed signaling pathway for levobupivacaine neurotoxicity.

**Levobupivacaine** may inhibit the PI3K/Akt survival pathway, leading to a downstream decrease in the expression or activity of anti-apoptotic proteins like BcI-2.[24][26] This shifts the balance in favor of pro-apoptotic proteins such as Bax, which permeabilizes the mitochondrial outer membrane, causing the release of cytochrome c.[4] Cytochrome c then activates the caspase cascade, beginning with initiator caspase-9 and culminating in the activation of executioner caspase-3, leading to programmed cell death.[4]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. accegen.com [accegen.com]
- 2. cyagen.com [cyagen.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Local Anesthetic-Induced Neurotoxicity PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differentiation of the SH-SY5Y Human Neuroblastoma Cell Line PMC [pmc.ncbi.nlm.nih.gov]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. scientificlabs.co.uk [scientificlabs.co.uk]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 12. bosterbio.com [bosterbio.com]
- 13. SH-SY5Y culturing [protocols.io]
- 14. Cell Culture Academy [procellsystem.com]

#### Methodological & Application





- 15. dergipark.org.tr [dergipark.org.tr]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method -PMC [pmc.ncbi.nlm.nih.gov]
- 20. Annexin V-FITC/PI staining for apoptosis evaluation [bio-protocol.org]
- 21. promega.com [promega.com]
- 22. researchgate.net [researchgate.net]
- 23. Neurotoxicity Induced by Bupivacaine via T-Type Calcium Channels in SH-SY5Y Cells PMC [pmc.ncbi.nlm.nih.gov]
- 24. Bupivacaine Reduces the Viability of SH-SY5Y Cells and Promotes Apoptosis by the Inhibition of Akt Signaling Pathway PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: Cytotoxicity of Levobupivacaine in SH-SY5Y Neuroblastoma Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b138063#cytotoxicity-assay-of-levobupivacaine-in-sh-sy5y-neuroblastoma-cells]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com